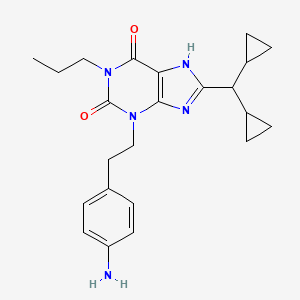

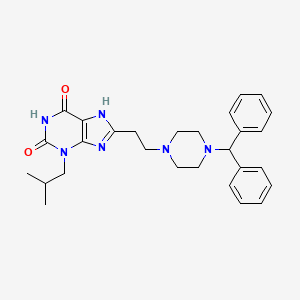

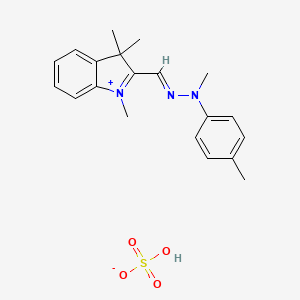

![molecular formula C44H90N2O7S B12767395 diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide CAS No. 72765-51-6](/img/structure/B12767395.png)

diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sulfate de diéthyle ; N-[2-[2-hydroxyéthyl(octadecanoyl)amino]éthyl]octadecanamide est un composé organique complexe ayant des applications significatives dans divers domaines. Le sulfate de diéthyle est connu pour son utilisation comme agent alkylant, tandis que le N-[2-[2-hydroxyéthyl(octadecanoyl)amino]éthyl]octadecanamide est un dérivé de l'octadecanamide, souvent utilisé dans des applications biochimiques et industrielles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le sulfate de diéthyle est généralement synthétisé en deux étapes, à partir de l'acide chlorosulfurique et de l'éthanol. La réaction se déroule comme suit :

- L'acide chlorosulfurique réagit avec l'éthanol pour former du sulfate d'éthyle et de l'acide chlorhydrique.

- Le sulfate d'éthyle est ensuite chauffé avec du sulfate de sodium pour produire du sulfate de diéthyle et du bisulfate de sodium .

Pour le N-[2-[2-hydroxyéthyl(octadecanoyl)amino]éthyl]octadecanamide, la synthèse implique la réaction de l'acide octadécanoïque avec la N-(2-hydroxyéthyl)éthylènediamine en présence d'un solvant comme le xylène. La réaction est généralement effectuée à des températures élevées (environ 140 °C) avec une agitation continue .

Méthodes de production industrielle

La production industrielle de sulfate de diéthyle suit la même voie de synthèse, mais à plus grande échelle, en assurant une manipulation et des mesures de sécurité appropriées en raison de la nature toxique du composé. La production de N-[2-[2-hydroxyéthyl(octadecanoyl)amino]éthyl]octadecanamide implique des étapes similaires, mais peut inclure des processus de purification supplémentaires pour garantir la qualité du composé pour les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de diéthyle subit diverses réactions chimiques, notamment :

Alkylation : il est utilisé pour préparer des éthers éthyliques, des amines éthyliques et des sels d'ammonium.

Le N-[2-[2-hydroxyéthyl(octadecanoyl)amino]éthyl]octadecanamide peut subir :

Amidation : réaction avec des acides pour former des amides.

Estérification : réaction avec des alcools pour former des esters.

Réactifs et conditions courants

Sulfate de diéthyle : les réactifs courants comprennent le sulfate de sodium et l'éthanol.

N-[2-[2-hydroxyéthyl(octadecanoyl)amino]éthyl]octadecanamide : les réactifs courants comprennent l'acide octadécanoïque et la N-(2-hydroxyéthyl)éthylènediamine.

Principaux produits

Sulfate de diéthyle : les principaux produits comprennent les éthers éthyliques, les amines éthyliques et l'acide sulfurique lors de l'hydrolyse.

N-[2-[2-hydroxyéthyl(octadecanoyl)amino]éthyl]octadecanamide : les principaux produits comprennent divers amides et esters en fonction des réactifs utilisés.

Applications De Recherche Scientifique

Le sulfate de diéthyle est largement utilisé dans la recherche scientifique comme agent alkylant. Il est utilisé dans la synthèse de divers composés organiques, y compris des produits pharmaceutiques et des produits agrochimiques . Le N-[2-[2-hydroxyéthyl(octadecanoyl)amino]éthyl]octadecanamide a des applications en biochimie, en particulier dans l'étude du métabolisme des lipides et comme tensioactif dans les processus industriels .

Mécanisme d'action

Le sulfate de diéthyle agit comme un agent alkylant en transférant des groupes éthyles vers des sites nucléophiles dans les molécules, ce qui conduit à la formation de produits éthylés. Ce mécanisme est crucial dans la synthèse des éthers éthyliques et des amines .

Le N-[2-[2-hydroxyéthyl(octadecanoyl)amino]éthyl]octadecanamide interagit avec les membranes lipidiques, influençant leur structure et leur fonction. Il peut également agir comme un tensioactif, réduisant la tension superficielle et améliorant la solubilité des composés hydrophobes .

Mécanisme D'action

Diethyl sulfate acts as an alkylating agent by transferring ethyl groups to nucleophilic sites in molecules, leading to the formation of ethylated products. This mechanism is crucial in the synthesis of ethyl ethers and amines .

N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide interacts with lipid membranes, influencing their structure and function. It can also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds .

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfate de diméthyle : similaire au sulfate de diéthyle, mais avec des groupes méthyles au lieu de groupes éthyles.

N-[2-[2-hydroxyéthyl(octadecanoyl)amino]éthyl]hexadécanamide : similaire au N-[2-[2-hydroxyéthyl(octadecanoyl)amino]éthyl]octadecanamide, mais avec une chaîne carbonée plus courte.

Unicité

Le sulfate de diéthyle est unique en raison de sa forte réactivité comme agent alkylant, ce qui en fait un composé précieux en synthèse organique . Le N-[2-[2-hydroxyéthyl(octadecanoyl)amino]éthyl]octadecanamide se distingue par son double rôle en recherche biochimique et dans les applications industrielles en tant que tensioactif .

Propriétés

Numéro CAS |

72765-51-6 |

|---|---|

Formule moléculaire |

C44H90N2O7S |

Poids moléculaire |

791.3 g/mol |

Nom IUPAC |

diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide |

InChI |

InChI=1S/C40H80N2O3.C4H10O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)41-35-36-42(37-38-43)40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-7-9(5,6)8-4-2/h43H,3-38H2,1-2H3,(H,41,44);3-4H2,1-2H3 |

Clé InChI |

MZJXPELUXYSTGJ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.